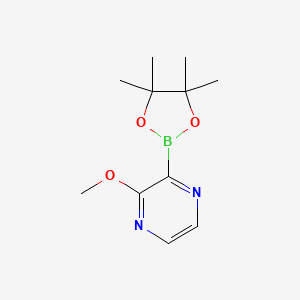![molecular formula C11H10ClNO2 B13455292 1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with a 4-chlorophenylmethyl group
Vorbereitungsmethoden
The synthesis of 1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride and pyrrolidine-2,3-dione.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the pyrrolidine-2,3-dione, making it nucleophilic.
Nucleophilic Substitution: The deprotonated pyrrolidine-2,3-dione reacts with 4-chlorobenzyl chloride in a nucleophilic substitution reaction to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to form corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticonvulsant and anti-inflammatory properties.
Material Science: It is used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with neuronal voltage-sensitive sodium channels and L-type calcium channels, which are crucial for its anticonvulsant activity.
Pathways Involved: It modulates the activity of these channels, leading to altered neuronal excitability and reduced seizure activity.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione can be compared with other similar compounds:
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and pyrrolidine-2-one share structural similarities but differ in their biological activities and applications.
Chlorophenyl Derivatives: Compounds like 1-(3,4-dichlorophenyl)pyrrolidine exhibit different pharmacological profiles due to variations in the substitution pattern on the aromatic ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting biological activities.
Eigenschaften
Molekularformel |
C11H10ClNO2 |
|---|---|
Molekulargewicht |
223.65 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C11H10ClNO2/c12-9-3-1-8(2-4-9)7-13-6-5-10(14)11(13)15/h1-4H,5-7H2 |
InChI-Schlüssel |
JECUNLWZPKSOLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)C1=O)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Methoxymethyl)cyclopentyl]ethan-1-one](/img/structure/B13455210.png)
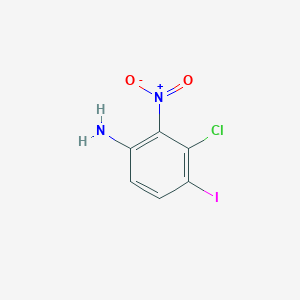
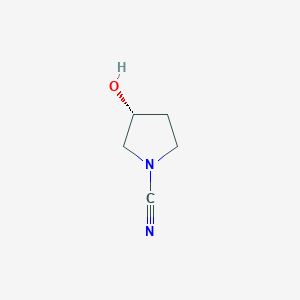
![{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13455224.png)
![tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate](/img/structure/B13455238.png)
![Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate](/img/structure/B13455244.png)
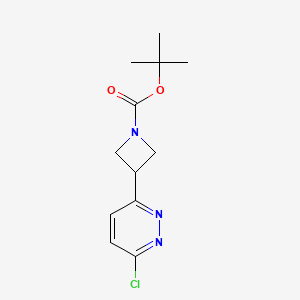
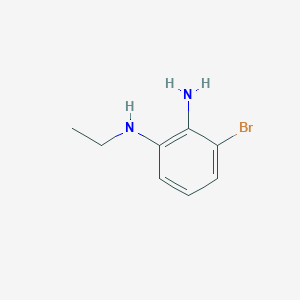
![2-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]acetamide](/img/structure/B13455259.png)
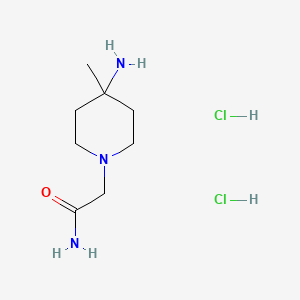

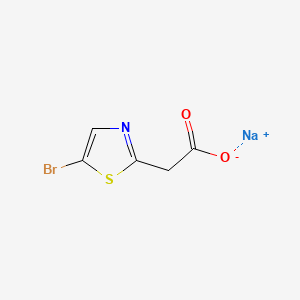
![3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B13455288.png)
